molecular formula C20H25ClN4O3S B610050 1-(4-(5-氯-4-(3,5-二甲基吡啶-2-基)吡啶-2-基)哌嗪-1-基)-3-(甲磺酰基)丙烷-1-酮 CAS No. 1373615-35-0

1-(4-(5-氯-4-(3,5-二甲基吡啶-2-基)吡啶-2-基)哌嗪-1-基)-3-(甲磺酰基)丙烷-1-酮

货号: B610050
CAS 编号: 1373615-35-0
分子量: 437.0 g/mol
InChI 键: BBVNTTZIOTWDSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

PF-5274857 可以通过多步过程合成,该过程涉及以下关键步骤 :

    联吡啶核心形成: 合成从联吡啶核心的形成开始,这涉及将 5-氯-3,5-二甲基-2,4'-联吡啶与哌嗪偶联。

    磺酰基的引入:

    最终偶联: 最后一步是将联吡啶-磺酰基中间体与 1-(3-氯丙基)-4-甲基哌嗪偶联以形成 PF-5274857。

工业生产方法

PF-5274857 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器和连续流化学,以确保质量和产率的一致性 .

化学反应分析

反应类型

PF-5274857 经历了几种类型的化学反应,包括:

    氧化: PF-5274857 可以被氧化形成亚砜和砜衍生物。

    还原: 该化合物可以被还原形成相应的硫醚。

    取代: PF-5274857 可以发生亲核取代反应,特别是在哌嗪环上。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

    还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

    取代: 胺和硫醇等亲核试剂可用于取代反应。

主要产物

这些反应形成的主要产物包括 PF-5274857 的亚砜、砜和取代衍生物 .

相似化合物的比较

PF-5274857 独特的特点是能够穿透血脑屏障并以高效力选择性地抑制平滑受体。类似的化合物包括:

与这些化合物相比,PF-5274857 在脑肿瘤的临床前模型中显示出优越的脑穿透性和疗效 .

属性

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNTTZIOTWDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719132
Record name 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373615-35-0
Record name 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5′-chloro-3,5-dimethyl-2′-(piperazin-1-yl)-2,4′-bipyridine (2.3 g, 15.1 mmol) and HOBT (2.55 g, 18.9 mmol) in CH2Cl2 (60 mL) was added NMM (5.67 g, 56.7). After stirring for 30 min at room temperature, EDCI (3.63 g, 18.9 mmol) and 3-(methylsulfonyl)propanoic acid (3.9 g, 12.6 mmol) were added and the mixture was stirred at 30° C. for 18 hours. TLC (CH2Cl2/MeOH=10:1) showed the starting material was consumed completely. After removal of the solvent in vacuo, the residue was dissolved in CH2Cl2 (180 mL), washed with saturated aq. NaHCO3 (40 mL), saturate aq. NH4Cl (40 mL) and brine (40 mL). The resulting material was dried over Na2SO4 and concentrated in vacuo to give title compound (4.8 g, 90%) as white solid. 1H NMR (400 MHz, CDCl3): δ 8.28 (s, 1H), 8.15 (s, 1H), 7.36 (s, 1H), 6.53 (s, 1H), 3.69-3.66 (m, 2H), 3.58-5.53 (m, 4H), 3.48-3.46 (m, 2H), 3.41-3.37 (m, 2H), 2.94 (s, 3H) 2.89-2.86 (m, 2H), 2.31 (s, 3H), 2.10 (s, 3H); m/z for C20H25ClN4O3S 437.3 (M+H)+.
Name
5′-chloro-3,5-dimethyl-2′-(piperazin-1-yl)-2,4′-bipyridine
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-5274857
Reactant of Route 2
PF-5274857
Reactant of Route 3
Reactant of Route 3
PF-5274857
Reactant of Route 4
Reactant of Route 4
PF-5274857
Reactant of Route 5
Reactant of Route 5
PF-5274857
Reactant of Route 6
Reactant of Route 6
PF-5274857

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。